molecular formula C8H11N3O B6602693 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol CAS No. 21139-91-3

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol

Cat. No. B6602693
CAS RN: 21139-91-3
M. Wt: 165.19 g/mol
InChI Key: QIGMOIXDDXDQFC-UHFFFAOYSA-N
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Description

2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol, also known as 2-methyl-pyrido[2,3-d]pyrimidin-4-ol or 2-methyl-pyridin-4-ol, is an organic compound belonging to the pyridine family. It is a colorless, crystalline solid with a molecular formula of C7H8N2O and a molecular weight of 140.15 g/mol. 2-Methyl-pyrido[2,3-d]pyrimidin-4-ol has a wide range of applications in both the pharmaceutical and chemical industries.

Mechanism of Action

2-Methyl-pyrido[2,3-d]pyrimidin-4-ol is a versatile organic compound that can be used as a starting material in the synthesis of a variety of compounds. It can undergo a variety of reactions, such as nucleophilic addition, nucleophilic substitution, and elimination reactions. In addition, it can also act as a catalyst in certain reactions.
Biochemical and Physiological Effects
2-Methyl-pyrido[2,3-d]pyrimidin-4-ol is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a variety of drugs, such as quinolones and carbapenems, which have been shown to have various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-Methyl-pyrido[2,3-d]pyrimidin-4-ol has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using this compound is its low cost and availability. Additionally, it is relatively easy to work with and can be used in a variety of reactions. However, it has a low boiling point and can be easily degraded by heat. In addition, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olido[2,3-d]pyrimidin-4-ol. One potential direction is the development of new synthetic methods for the synthesis of other compounds from this compound. Additionally, research could be conducted on the use of this compound as a catalyst in certain reactions. Furthermore, research could be conducted on the use of this compound in drug synthesis and the development of new drugs. Finally, research could be conducted on the use of this compound in the synthesis of other compounds, such as heterocyclic compounds and other organic compounds.

Synthesis Methods

2-Methyl-pyrido[2,3-d]pyrimidin-4-ol can be synthesized via a number of methods. One of the most common methods is the reaction of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olidine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. This reaction yields 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olido[2,3-d]pyrimidin-4-ol in a yield of approximately 90%. Another method involves the reaction of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olidine with ethyl bromoacetate in the presence of a palladium catalyst. This reaction yields 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olido[2,3-d]pyrimidin-4-ol in a yield of approximately 80%.

Scientific Research Applications

2-Methyl-pyrido[2,3-d]pyrimidin-4-ol has many applications in scientific research. It is used in organic synthesis as a starting material for the synthesis of other compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridazines, pyrrolidines, and pyrrolizidines. In addition, 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-olido[2,3-d]pyrimidin-4-ol has been used in the synthesis of drugs such as quinolones and carbapenems.

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMOIXDDXDQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCN2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5h,6h,7h,8h-pyrido[2,3-d]pyrimidin-4-ol

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